2-Methyl-4-pyrrolidin-1-yl-benzaldehyde
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Overview
Description
2-Methyl-4-pyrrolidin-1-yl-benzaldehyde is an organic compound with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol . This compound is characterized by a benzaldehyde core substituted with a methyl group and a pyrrolidine ring, making it a versatile intermediate in organic synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde typically involves the reaction of 2-methyl-4-nitrobenzaldehyde with pyrrolidine under reductive conditions . The nitro group is reduced to an amine, which then undergoes cyclization to form the pyrrolidine ring. Common reagents used in this process include hydrogen gas and a palladium catalyst for the reduction step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and automated systems helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-pyrrolidin-1-yl-benzaldehyde undergoes various chemical reactions, including:
Substitution: The methyl and pyrrolidine groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: 2-Methyl-4-pyrrolidin-1-yl-benzoic acid.
Reduction: 2-Methyl-4-pyrrolidin-1-yl-benzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-4-pyrrolidin-1-yl-benzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances its binding affinity to these targets, facilitating various biochemical pathways . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidino)benzaldehyde: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Contains a pyrazole ring instead of a pyrrolidine ring.
Uniqueness
2-Methyl-4-pyrrolidin-1-yl-benzaldehyde is unique due to the presence of both a methyl group and a pyrrolidine ring, which confer distinct chemical properties and reactivity. This combination enhances its versatility as a synthetic intermediate and its potential in various applications .
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-8-12(5-4-11(10)9-14)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOJINLHPFVAAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359323 |
Source
|
Record name | 2-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84754-31-4 |
Source
|
Record name | 2-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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